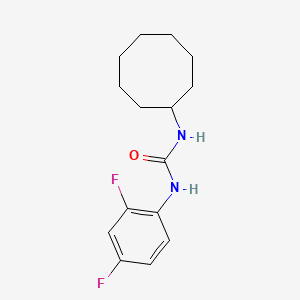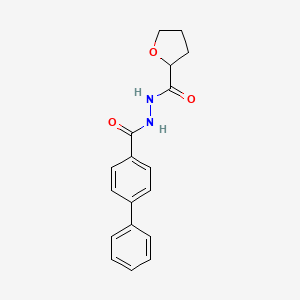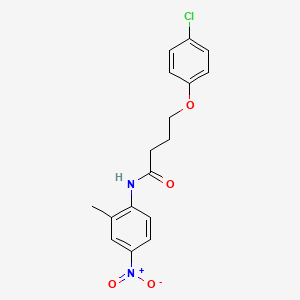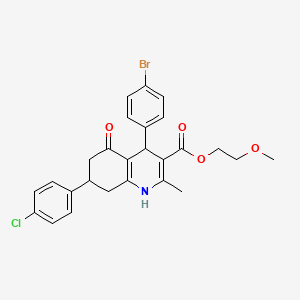
N-cyclooctyl-N'-(2,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-N'-(2,4-difluorophenyl)urea (known as PF-04885614) is a potent and selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It has been found to have potential applications in various fields of scientific research, including pain management, cardiovascular disease, and cancer.
Mécanisme D'action
PF-04885614 works by selectively blocking the N-cyclooctyl-N'-(2,4-difluorophenyl)urea ion channel, which is involved in various physiological processes such as osmoregulation, mechanosensation, and thermoregulation. By blocking this ion channel, PF-04885614 can modulate the activity of various cell types and tissues, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
PF-04885614 has been found to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, oxidative stress, and cell death. It has also been found to improve vascular function and reduce blood pressure. Additionally, it has been shown to have a protective effect on the heart during ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PF-04885614 is its high selectivity for the N-cyclooctyl-N'-(2,4-difluorophenyl)urea ion channel, which makes it a useful tool for studying the physiological and pathological roles of this channel. Additionally, its potency and efficacy make it a valuable candidate for drug development. One limitation of PF-04885614 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on PF-04885614. One area of interest is its potential applications in the treatment of chronic pain, particularly in the context of osteoarthritis and neuropathic pain. Additionally, further research is needed to fully understand the mechanisms underlying its protective effects on the heart during ischemia-reperfusion injury. Finally, there is potential for PF-04885614 to be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of PF-04885614 involves a multi-step process, starting with the reaction of 2,4-difluoroaniline with cyclooctyl isocyanate to form the intermediate N-cyclooctyl-2,4-difluoroaniline. This intermediate is then reacted with N,N'-diisopropylcarbodiimide (DIC) and 1,3-bis(trifluoromethyl)benzene to form the final product, PF-04885614.
Applications De Recherche Scientifique
PF-04885614 has been extensively studied in various fields of scientific research. In the field of pain management, it has been found to be effective in reducing pain in animal models of osteoarthritis and neuropathic pain. In cardiovascular disease research, PF-04885614 has been shown to have a protective effect on the heart during ischemia-reperfusion injury. Additionally, it has been found to have potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of certain types of cancer cells.
Propriétés
IUPAC Name |
1-cyclooctyl-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O/c16-11-8-9-14(13(17)10-11)19-15(20)18-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHIBLLFMHSHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclooctyl-3-(2,4-difluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)


![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)


![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)